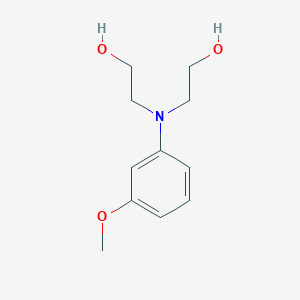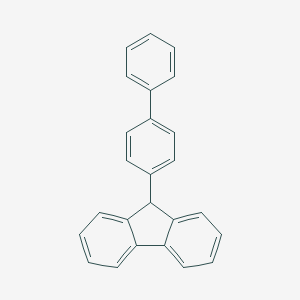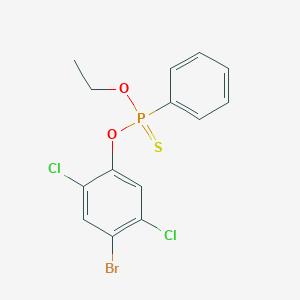
O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate, commonly known as BDE-47, is a synthetic chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). It is widely used as a flame retardant in various industrial and consumer products, including electronics, textiles, and furniture. Despite its widespread use, BDE-47 has been found to have adverse effects on human health and the environment.
Mecanismo De Acción
BDE-47 acts as an endocrine disruptor by binding to the thyroid hormone receptor and interfering with the normal function of the thyroid hormone system. It also affects the estrogen and androgen receptors, disrupting the normal hormonal balance in the body. BDE-47 has been found to affect gene expression and alter the activity of enzymes involved in the metabolism of hormones.
Efectos Bioquímicos Y Fisiológicos
BDE-47 has been found to have a wide range of biochemical and physiological effects, including altered thyroid hormone levels, reproductive dysfunction, developmental delays, and neurological disorders. It has been shown to affect the expression of genes involved in the regulation of the immune system, metabolism, and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDE-47 is widely used in lab experiments to study its effects on human health and the environment. It is a potent endocrine disruptor, making it a valuable tool for studying the thyroid hormone system and reproductive system. However, BDE-47 is also highly toxic and persistent in the environment, posing a risk to researchers and the environment.
Direcciones Futuras
There are many future directions for research on BDE-47, including the development of safer flame retardants, the identification of biomarkers for exposure and toxicity, and the development of new treatments for BDE-47-related disorders. Researchers are also exploring the use of BDE-47 as a tool for studying the thyroid hormone system and the development of new drugs that target endocrine disruptors. In addition, there is a need for further research on the environmental impact of BDE-47 and the development of sustainable alternatives.
Métodos De Síntesis
BDE-47 is synthesized by the bromination of 2,4-dichlorophenol followed by the reaction with sodium ethoxide and phenyl phosphorodichloridate. The resulting compound is then treated with sodium sulfide to form BDE-47.
Aplicaciones Científicas De Investigación
BDE-47 has been extensively studied for its effects on human health and the environment. It has been found to be a potent endocrine disruptor, affecting the thyroid hormone system and reproductive system. BDE-47 has also been linked to developmental and neurological disorders, including autism and ADHD. In addition, BDE-47 has been found to be persistent in the environment, bioaccumulating in the food chain and posing a risk to wildlife.
Propiedades
Número CAS |
18936-66-8 |
|---|---|
Nombre del producto |
O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate |
Fórmula molecular |
C14H12BrCl2O2PS |
Peso molecular |
426.1 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dichlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H12BrCl2O2PS/c1-2-18-20(21,10-6-4-3-5-7-10)19-14-9-12(16)11(15)8-13(14)17/h3-9H,2H2,1H3 |
Clave InChI |
ZEWUWNVXERZVIT-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl |
SMILES canónico |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl |
Sinónimos |
O-(2,5-DICHLORO-4-BROMOPHENYL)O-ETHYLPHENYLPHOSPHONOTHIONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



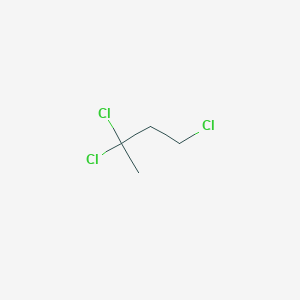
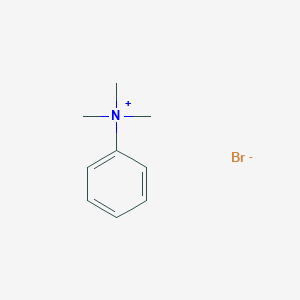
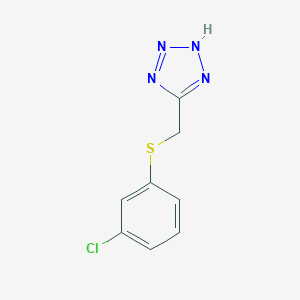
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
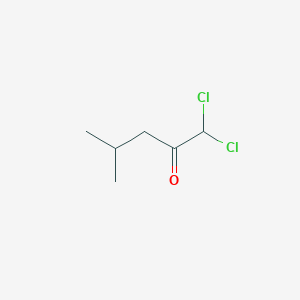
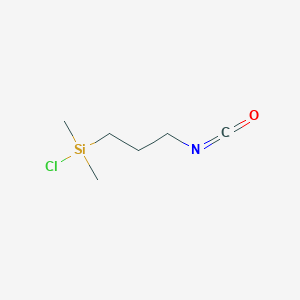
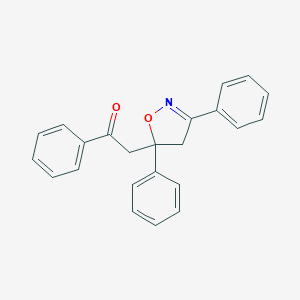
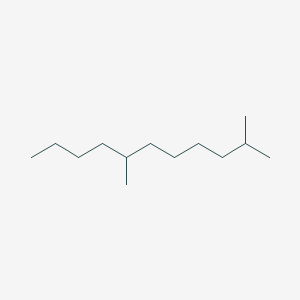
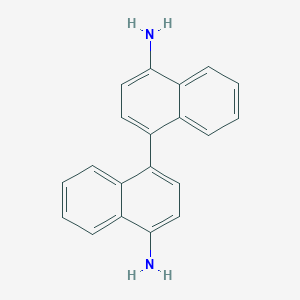


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
